molecular formula C9H11BrClNO B1375531 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 740842-72-2

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1375531
CAS No.: 740842-72-2
M. Wt: 264.54 g/mol
InChI Key: ZYRMRIOGXGPYQY-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position of the benzoxazepine ring, which is a bicyclic structure containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrochloride salt. The use of automated reactors and controlled environments ensures consistency and high yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the benzoxazepine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Various oxidized forms of the benzoxazepine ring.

    Reduction Products: De-brominated or reduced benzoxazepine derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated benzoxazepines on biological systems. It can be used in assays to investigate its interaction with various enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the oxygen atom in the ring.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring instead of the benzoxazepine ring.

    8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar structure with additional methyl groups.

Uniqueness: 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific bromination pattern and the presence of both oxygen and nitrogen in the ring structure

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMRIOGXGPYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-72-2
Record name 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740842-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,1-dimethylethyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (10 g, 30.5 mmol) was taken into hot ethanol (10 mL) followed by addition of 4 M hydrogen chloride in dioxane solution (2.1 eq, 16 mL) and the resulting solution was allowed to slowly cool to ambient temperature over one hour. An excess of ethyl ether was then added and the resulting slurry was filtered. The filter cake was washed with ethyl ether and dried to give 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (7.9 g, 98% yield) as a colorless crystalline solid. MS (EI) for C9H10NOBr: 229 (MH+).
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